molecular formula C8H7BrF2O B8027012 1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene

1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene

Cat. No.: B8027012
M. Wt: 237.04 g/mol
InChI Key: HPOJPWVWWQWMQR-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene is an aromatic compound with the molecular formula C8H7BrF2O. This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl substituents on a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene can be achieved through several methods. One common approach involves the bromination of 2,4-difluoro-3-methoxy-5-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various acids or bases. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene exerts its effects depends on the specific reactions it undergoes. In the context of the Suzuki-Miyaura coupling, the compound participates in a palladium-catalyzed cross-coupling reaction, where the bromine atom is replaced by a new carbon-carbon bond. The reaction involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical processes.

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-methoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-4-3-5(9)7(11)8(12-2)6(4)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOJPWVWWQWMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)OC)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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